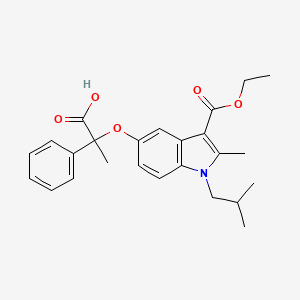
3-Ethyl 5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core substituted with various functional groups
Métodos De Preparación
The synthesis of 3-Ethyl 5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate involves multiple steps, including the formation of the indole core and subsequent functionalization. The synthetic route typically starts with the preparation of the indole core through a Fischer indole synthesis or other suitable methods. The introduction of the ethyl, carboxy, phenylethoxy, isobutyl, and methyl groups is achieved through various organic reactions such as alkylation, esterification, and substitution reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Ethyl 5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Esterification and Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids or esterified to form new esters using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
3-Ethyl 5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Ethyl 5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can lead to modulation of biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Ethyl 5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: Compounds with similar indole cores but different substituents.
Carboxylate esters: Compounds with similar ester functional groups.
Phenylethoxy derivatives: Compounds with similar phenylethoxy groups.
Propiedades
Número CAS |
61793-29-1 |
|---|---|
Fórmula molecular |
C25H29NO5 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[3-ethoxycarbonyl-2-methyl-1-(2-methylpropyl)indol-5-yl]oxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C25H29NO5/c1-6-30-23(27)22-17(4)26(15-16(2)3)21-13-12-19(14-20(21)22)31-25(5,24(28)29)18-10-8-7-9-11-18/h7-14,16H,6,15H2,1-5H3,(H,28,29) |
Clave InChI |
PXJDUYLPFXNLEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(C)(C3=CC=CC=C3)C(=O)O)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


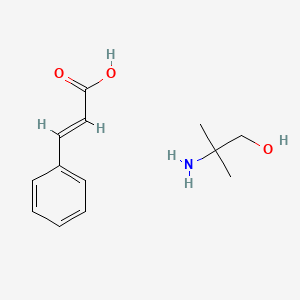


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
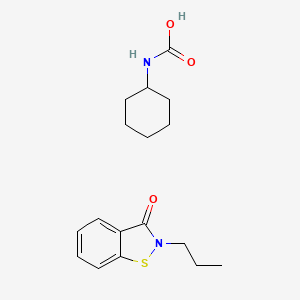
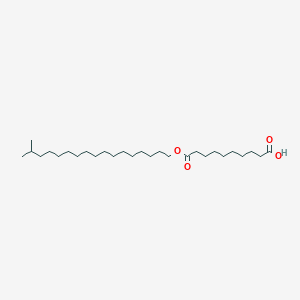
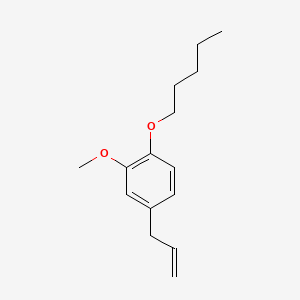
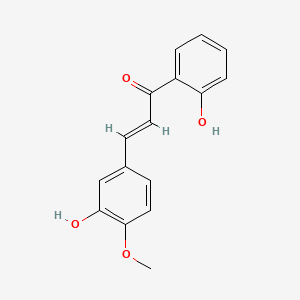
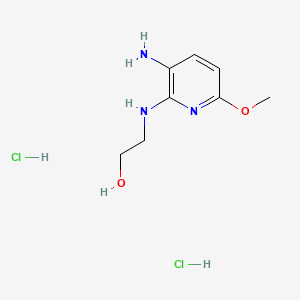
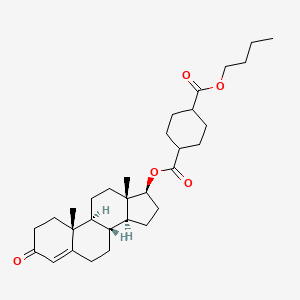
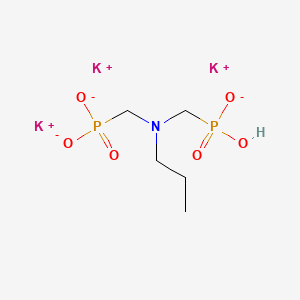
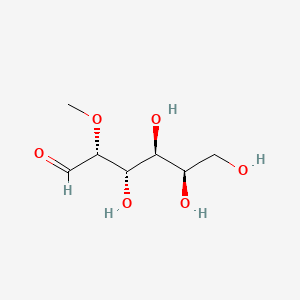
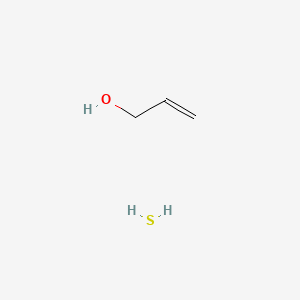
![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)
